Methyl 2-(3-oxocyclopentyl)acetate
Overview
Description
Methyl 2-(3-oxocyclopentyl)acetate is a chemical compound with the molecular formula C8H12O3. It is a white to pale yellow liquid with a distinctive fruity aroma. This compound is used in various fields, including organic synthesis and fragrance industries .
Preparation Methods
Methyl 2-(3-oxocyclopentyl)acetate can be synthesized through the reaction of cyclopentanone with methyl acetate. The reaction typically involves the use of a base catalyst to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol .
Chemical Reactions Analysis
Methyl 2-(3-oxocyclopentyl)acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyclopentanone and methanol.
Scientific Research Applications
Methyl 2-(3-oxocyclopentyl)acetate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the fragrance industry due to its pleasant aroma, and it is also employed in the production of flavoring agents
Mechanism of Action
The mechanism of action of methyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopentanone and methanol. These products can further participate in various metabolic pathways .
Comparison with Similar Compounds
Methyl 2-(3-oxocyclopentyl)acetate can be compared with similar compounds such as:
Methyl 2-(3-oxocyclohexyl)acetate: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.
Ethyl 2-(3-oxocyclopentyl)acetate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 2-(3-oxocyclopentyl)propanoate: This compound has a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .
Properties
IUPAC Name |
methyl 2-(3-oxocyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463262 | |
Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-38-8, 34130-51-3 | |
Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(3-oxocyclopentyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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